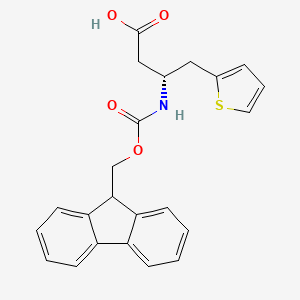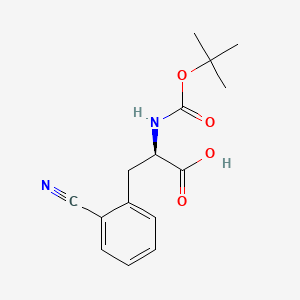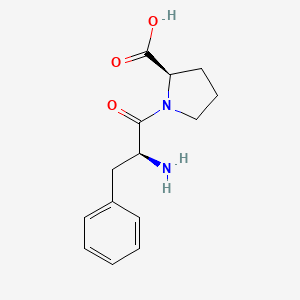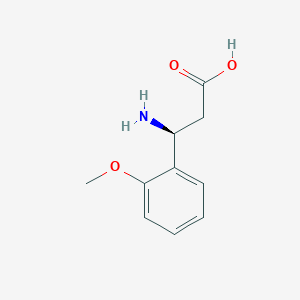
N-(5-乙酰基-6-乙基-2,3-二氢-1H-茚满-2-基)-2,2,2-三氟乙酰胺
描述
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step reaction sequences. For instance, the synthesis of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides described in paper involves a Beckmann rearrangement followed by trifluoroacetylation. Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU. These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as HNMR and LC-MS, as seen in the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide . The crystal structure of this compound was determined using X-ray diffraction, revealing intermolecular hydrogen bonds and intramolecular interactions. These techniques could be applied to determine the molecular structure of "N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide".
Chemical Reactions Analysis
The reactivity of acetamide derivatives with various reagents can be inferred from the synthesis of perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], which fluorinates different substrates under mild conditions . This suggests that the compound may also participate in electrophilic substitution reactions due to the presence of the acetamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be diverse. For example, the novel compounds N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]-acetamide and 1-(trifluorosilylmethyl)-2-oxoperhydroazepine exhibit stereochemical non-rigidity, as investigated using dynamic 19 F NMR spectroscopy . The antimicrobial activity of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides suggests that the compound might also possess biological activities, which could be explored through similar antimicrobial and hemolytic assays.
科学研究应用
抗菌剂
一些新的氟取代的3,5-二取代氨基-1,2,4-三嗪,由芳基胺化得到,并涉及2,2,2-三氟乙酰胺,已显示出有趣的抗菌活性。这些化合物是拉莫三嗪的类似物,对枯草芽孢杆菌和金黄色葡萄球菌等细菌表现出活性(Alharbi & Alshammari, 2019)。
抗疟疾特性
一系列新型化合物,包括N-((2,5-二芳基-3-三氟乙酰基)-1H-吲哚-7-基)乙酰胺,通过涉及三氟乙酰化的特定反应制备,证明了潜在的体外抗疟疾特性。这些化合物对恶性疟原虫菌株特别有效(Mphahlele et al., 2017)。
强心活性
2-取代的5-乙酰基-1,6-二氢-6-氧代-3-吡啶甲酸的酯,涉及与2,2,2-三氟乙酰胺的反应,显示出作为强心剂的潜力。其中一些化合物比已知的正性肌力药米力农表现出更强的效力和有效性(Mosti et al., 1993)。
抗炎剂
3-取代的2-氨基-4,5-二甲基吡咯-1-乙酸的衍生物,通过涉及三氟乙酰胺的反应合成,被研究其作为抗炎剂的潜力。这项研究探索了各种合成途径及其潜在的药用应用(Ross & Sowell, 1987)。
高效合成方法
对化合物(如5,6-二乙基-2,3-二氢-1H-茚满-2-胺盐酸盐)的高效且经济的合成方法的研究,突出了2,2,2-三氟乙酰胺在开发新的合成方法中的重要性。这些方法强调了区域选择性的Friedel-Crafts乙酰化,展示了三氟乙酰胺在复杂化学合成中的用途(Prashad et al., 2006)。
光谱和结构研究
由3-氨基-1H-吡唑-4-羧酸乙酯衍生的化合物,与乙酸酐和三氟乙酰胺反应,使用HPLC、X射线和NMR等光谱技术进行了广泛的研究。这项研究强调了结构和光谱分析在理解三氟乙酰胺衍生物的性质方面的重要性(Kusakiewicz-Dawid et al., 2007)。
喹啉-4-酮的新型合成
2-三氟甲基-2,3-二氢-1H-喹啉-4-酮的合成研究涉及使用三氟乙酰胺,突出了合成此类化合物的新的途径。这些研究有助于扩展合成复杂杂环化合物的合成方法(Gong & Kato, 2004)。
临床试验中的代谢物鉴定
在临床试验中,六亚甲基双乙酰胺(一种细胞分化剂)的代谢物的鉴定涉及分析三氟乙酰胺等化合物。这项研究对于理解此类化合物的代谢途径和潜在的临床应用至关重要(Callery et al., 1986)。
亲电氟化剂
全氟-[N-氟-N-(4-吡啶基)乙酰胺],通过涉及三氟乙酰胺的反应合成,因其作为位点选择性亲电氟化剂的潜力而被研究。此类研究有助于开发有机合成中更有效和选择性的氟化工艺(Banks et al., 1996)。
化学选择性乙酰化
使用三氟乙酰胺等化合物对2-氨基苯酚进行化学选择性单乙酰化的研究,提供了对更有效和选择性的乙酰化过程的见解。这项研究有助于开发药物化合物的合成方法(Magadum & Yadav, 2018)。
属性
IUPAC Name |
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO2/c1-3-9-4-10-5-12(19-14(21)15(16,17)18)6-11(10)7-13(9)8(2)20/h4,7,12H,3,5-6H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXXYCUFLYBPCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NC(=O)C(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437056 | |
| Record name | N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
CAS RN |
601487-89-2 | |
| Record name | N-(5-Acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601487-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














